![molecular formula C28H42ClN3O5S2 B2918697 ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216567-31-5](/img/structure/B2918697.png)
ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of Compound 1 has been elucidated using single crystal X-ray diffraction analysis . Its structural unit includes a thiophene ring , an amino group , and a benzamido group . Notably, Compound 1 is an intermediate in the synthesis of Dabigatran etexilate , a thrombin inhibitor used for treating thromboses and cardiovascular diseases .
Scientific Research Applications
- Its resemblance to ibuprofen (2- (4-isobutylphenyl) propionic acid), a widely used non-steroidal anti-inflammatory drug (NSAID), suggests that it may exhibit similar effects .
- Researchers can explore the compound’s antibacterial potential by assessing its activity against various bacterial strains using standard methods like the Agar-well diffusion assay .
- Researchers can explore its coordination chemistry with transition metals, especially iron, for potential use in ethylene polymerization catalysts .
Anti-Inflammatory and Analgesic Properties
Antibacterial Activity
Iron Ethylene Polymerization Catalysts
Crystallography and Structural Insights
properties
IUPAC Name |
ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O5S2.ClH/c1-8-36-28(33)25-23-13-14-30(20(6)7)17-24(23)37-27(25)29-26(32)21-9-11-22(12-10-21)38(34,35)31(15-18(2)3)16-19(4)5;/h9-12,18-20H,8,13-17H2,1-7H3,(H,29,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMOYDXYFDPZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride |
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